N-nitro-1H-1,2,4-triazol-3-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-nitro-1H-1,2,4-triazol-3-amine can be synthesized through various methods. One common approach involves the nitration of 1H-1,2,4-triazol-3-amine using nitric acid under controlled conditions . The reaction typically requires a solvent such as acetic acid and is carried out at a temperature range of 0-5°C to ensure the selective nitration of the triazole ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-nitro-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives under the influence of strong oxidizing agents.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various nitro and amino derivatives, which have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
N-nitro-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-nitro-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, enabling the compound to participate in various biochemical processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and disrupting cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1,2,4-triazol-5-one: Known for its use as a high-energy material with similar stability and energetic properties.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another energetic compound with high thermal stability and performance.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Used in the synthesis of energetic salts and has applications in materials science.
Uniqueness
N-nitro-1H-1,2,4-triazol-3-amine stands out due to its unique combination of stability, reactivity, and energetic properties. Its ability to undergo various chemical reactions and form useful derivatives makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
N-(1H-1,2,4-triazol-5-yl)nitramide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N5O2/c8-7(9)6-2-3-1-4-5-2/h1H,(H2,3,4,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMRKVRTECEDPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)N[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901517 | |
Record name | NoName_643 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90901517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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